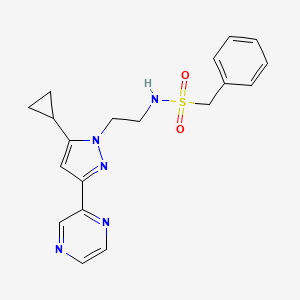

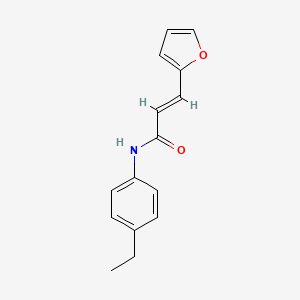

![molecular formula C8H7N3O B2891318 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 98165-73-2](/img/structure/B2891318.png)

3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives are highly bioactive and multipurpose heterocyclic motifs. They have applications in drugs, natural products, agrochemicals, material science, and organic synthesis .

Synthesis Analysis

The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives involves various routes and derivatization methods such as via cross-coupling, C-H functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation, etc . A one-pot three-component reaction involving the condensation of 2-aminopyridines, aldehydes, and ketones/aldehydes under trifluoromethanesulfonic acid catalysis provides rapid access to highly substituted novel 4H-pyrido[1,2-a]pyrimidines .Molecular Structure Analysis

The molecular structure of 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one can be found in various databases such as PubChem .Chemical Reactions Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed on a gram scale, and also highlights broad functional group tolerance .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen

Antipsychotic Agents

3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives have been used in the development of antipsychotic agents . These compounds can help manage symptoms of psychiatric disorders such as schizophrenia.

Tranquilizers

This compound has also found use in the formulation of tranquilizers . Tranquilizers are medications that induce tranquility in an individual by reducing tension or anxiety.

Antioxidants

3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one has shown potential as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anticancer Agents

This compound has been used in the development of anticancer agents . These agents can inhibit the growth of cancerous cells and have the potential to treat various types of cancer.

Antiulcer Agents

3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one has been used in the development of antiulcer agents . These agents can help treat ulcers in the stomach or small intestine.

Antihypertensives

This compound has been used in the development of antihypertensive drugs . These drugs are used to treat hypertension (high blood pressure).

Antidepressants

3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one has been used in the development of antidepressants . These drugs can help alleviate symptoms of depression.

Spinal Muscular Atrophy (SMA) Drugs

This compound has been used in the development of drugs for the treatment of spinal muscular atrophy (SMA) . SMA is a genetic disorder characterized by weakness and wasting (atrophy) in muscles used for movement (skeletal muscles).

Zukünftige Richtungen

The future directions in the research of 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives could involve exploring their potential applications in pharmaceuticals, agrochemicals, material science, and organic synthesis . Further studies could also focus on the development of more efficient synthesis methods .

Eigenschaften

IUPAC Name |

3-aminopyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-6-5-10-7-3-1-2-4-11(7)8(6)12/h1-5H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAZBSUDUIKGRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=O)N2C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

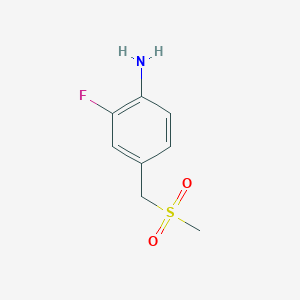

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)

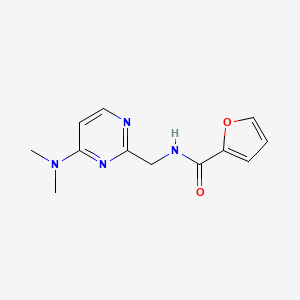

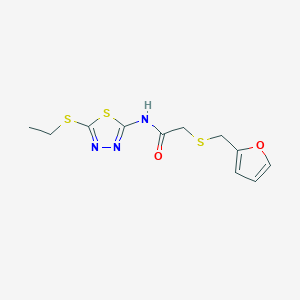

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2891241.png)

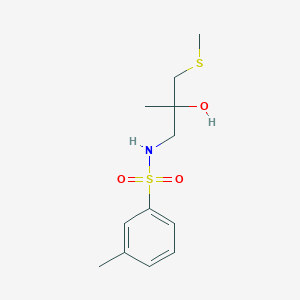

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2891244.png)

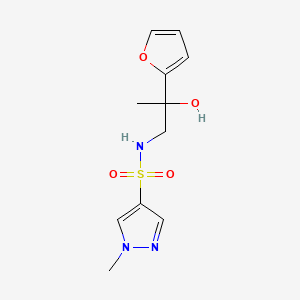

![1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2891252.png)

![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2891256.png)